Product packaging for 2-[2-(Benzyloxy)ethyl]propane-1,3-diol(Cat. No.:CAS No. 77661-80-4)

2-[2-(Benzyloxy)ethyl]propane-1,3-diol

Cat. No.: B3057216
CAS No.: 77661-80-4
M. Wt: 210.27 g/mol
InChI Key: FPTZGUNAYOEVGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-[2-(Benzyloxy)ethyl]propane-1,3-diol is a useful research compound. Its molecular formula is C12H18O3 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O3 B3057216 2-[2-(Benzyloxy)ethyl]propane-1,3-diol CAS No. 77661-80-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-phenylmethoxyethyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c13-8-12(9-14)6-7-15-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTZGUNAYOEVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCC(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441054
Record name 4-benzyloxy-2-hydroxymethylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77661-80-4
Record name 4-benzyloxy-2-hydroxymethylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(benzyloxy)ethyl]propane-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Contextualization Within Contemporary Organic Synthesis Research Paradigms

In the ever-evolving field of organic chemistry, the demand for novel molecular scaffolds that offer both structural rigidity and functional group accessibility is paramount. 2-[2-(Benzyloxy)ethyl]propane-1,3-diol fits neatly into the contemporary paradigm of building block-based synthesis. Modern synthetic strategies increasingly rely on the use of well-defined, multifunctional components to streamline the synthesis of complex target molecules. The propanediol (B1597323) moiety of this compound provides a chiral center and two hydroxyl groups that can be selectively functionalized, while the benzyloxyethyl group offers a protected ether linkage that can be deprotected at a later synthetic stage.

The presence of the benzyl (B1604629) protecting group is particularly noteworthy. Benzyl ethers are widely used in organic synthesis due to their stability under a wide range of reaction conditions and their facile removal via hydrogenolysis. researchgate.netgoogle.comnih.gov This allows for the selective manipulation of other functional groups within a molecule without affecting the protected hydroxyl group. This strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the efficient construction of intricate molecular frameworks. jocpr.com

Strategic Importance As a Versatile Synthetic Intermediate and Molecular Scaffold

The strategic importance of 2-[2-(Benzyloxy)ethyl]propane-1,3-diol lies in its versatility as a synthetic intermediate. The 1,3-diol system is a common motif in a wide range of bioactive natural products and pharmaceuticals. google.com The ability to introduce substituents at the C2 position of the propane-1,3-diol core allows for the systematic modification of a molecule's physical and biological properties.

The 2-substituted propane-1,3-diol framework is a key structural element in a number of pharmacologically active compounds. For instance, the immunosuppressive drug Fingolimod is a 2-amino-2-substituted propane-1,3-diol derivative. justia.com While not a direct precursor, the synthesis of such complex molecules often involves intermediates with a similar substitution pattern to this compound. This highlights the potential of this compound as a building block in medicinal chemistry for the development of new therapeutic agents. mdpi.com

The table below summarizes the key structural features of this compound and their implications for its synthetic utility.

Structural FeatureSynthetic Utility
Propane-1,3-diol backbone Provides a three-carbon chain with two hydroxyl groups for further functionalization.
C2-substitution Allows for the introduction of various side chains to modulate molecular properties.
Benzyloxyethyl side chain Offers a protected primary alcohol that can be revealed later in a synthetic sequence.
Benzyl (B1604629) protecting group Stable under many reaction conditions and easily removed by hydrogenolysis.

Evolution of Academic Research Themes Pertaining to 2 2 Benzyloxy Ethyl Propane 1,3 Diol

While dedicated research on 2-[2-(Benzyloxy)ethyl]propane-1,3-diol itself is not extensively documented in the academic literature, its emergence can be viewed as part of a broader evolution in the study of propanediol (B1597323) derivatives. Historically, research on simple diols focused on their use as solvents, monomers for polymers, and in the production of fine chemicals. rsc.org

More recently, the focus has shifted towards the synthesis and application of more complex, functionalized propanediols. This trend is driven by the increasing demand for sophisticated building blocks in areas such as total synthesis and medicinal chemistry. The development of stereoselective methods for the synthesis of substituted diols has been a particularly active area of research, as the stereochemistry of these compounds can have a profound impact on their biological activity.

The synthesis of 2-substituted propane-1,3-diols can be achieved through various methods, including the reaction of disubstituted ethanals with formaldehyde (B43269) followed by reduction. google.com The specific synthesis of this compound would likely involve a multi-step sequence, potentially starting from a malonate derivative and incorporating the benzyloxyethyl side chain via nucleophilic substitution.

Interdisciplinary Research Trajectories Involving 2 2 Benzyloxy Ethyl Propane 1,3 Diol

Chemo- and Regioselective Synthetic Routes to this compound

The chemo- and regioselective synthesis of this compound presents a significant challenge due to the presence of multiple reactive functional groups. A primary strategy involves the use of protecting groups to ensure that reactions occur at the desired positions.

One plausible route begins with a malonic ester synthesis. Diethyl malonate can be alkylated with 2-(benzyloxy)ethyl bromide in the presence of a base like sodium ethoxide. This step is highly regioselective, with the alkylation occurring exclusively at the α-carbon of the malonic ester. The subsequent reduction of the diester to the diol, typically with a strong reducing agent such as lithium aluminum hydride (LiAlH₄), is a chemoselective transformation that specifically targets the ester functionalities without affecting the benzyl (B1604629) ether.

Another approach could involve the Michael addition of a suitable nucleophile to an α,β-unsaturated carbonyl compound, followed by functional group manipulations. For instance, the conjugate addition of a benzyloxyethyl cuprate (B13416276) to diethyl methylenemalonate would selectively form the carbon-carbon bond at the β-position. Subsequent reduction of the ester groups would then yield the target diol. The regioselectivity of the Michael addition is a key advantage of this method.

These methods are designed to control the reaction at specific sites, which is crucial for the successful synthesis of complex molecules with multiple functional groups. mdpi.com

Table 1: Comparison of Chemo- and Regioselective Synthetic Routes

Synthetic RouteKey ReagentsSelectivity PrinciplePotential Yield (%)
Malonic Ester SynthesisDiethyl malonate, 2-(benzyloxy)ethyl bromide, NaOEt, LiAlH₄Regioselective alkylation of the α-carbon of the malonate.75-85
Michael AdditionDiethyl methylenemalonate, (BnOCH₂CH₂)₂CuLi, LiAlH₄Regioselective 1,4-conjugate addition.70-80

Novel Catalytic Approaches in the Synthesis of this compound

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency and reduce waste. For the synthesis of this compound, several catalytic approaches can be envisioned.

Transition metal-catalyzed cross-coupling reactions could offer a convergent and efficient route. For example, a palladium-catalyzed reaction between a protected 2-halopropane-1,3-diol and a benzyloxyethyl organometallic reagent could assemble the target molecule. The choice of ligand for the palladium catalyst would be critical in ensuring high catalytic activity and selectivity.

Another innovative approach involves catalytic hydroformylation of an appropriate alkene precursor. The hydroformylation of 3-(benzyloxy)prop-1-ene with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a rhodium or cobalt catalyst could generate an aldehyde intermediate. Subsequent in-situ reduction of the aldehyde and a protected hydroxymethyl group would lead to the desired 1,3-diol. The regioselectivity of the hydroformylation step, favoring the formation of the linear aldehyde, is a key consideration.

Table 2: Overview of Potential Catalytic Syntheses

Catalytic MethodCatalyst SystemKey TransformationPotential Advantages
Palladium-Catalyzed Cross-CouplingPd(OAc)₂, SPhosC-C bond formationHigh convergence, mild reaction conditions.
Rhodium-Catalyzed HydroformylationRh(acac)(CO)₂, phosphine (B1218219) ligandAlkene to aldehyde conversionAtom economy, potential for one-pot reaction.

Green Chemistry Principles and Sustainable Production of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. The sustainable production of this compound can be approached by considering several green chemistry principles.

The use of renewable starting materials is a key aspect. For instance, glycerol, a byproduct of biodiesel production, can be a starting material for the synthesis of various propanediol derivatives. researchgate.net Biocatalysis, employing enzymes to carry out chemical transformations, offers a green alternative to traditional chemical methods. Lipases, for example, can be used for the selective acylation or deacylation of diols in organic solvents, often with high enantioselectivity. researchgate.net

The choice of solvent is another critical factor. Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of a synthesis. Furthermore, designing the synthesis to minimize the number of steps and maximize atom economy contributes to a more sustainable process.

Table 3: Application of Green Chemistry Principles

Green Chemistry PrincipleApplication in SynthesisEnvironmental Benefit
Use of Renewable FeedstocksSynthesis from glycerol-derived intermediates.Reduces reliance on petrochemicals.
BiocatalysisEnzyme-catalyzed reactions for selective transformations.Mild reaction conditions, high selectivity, biodegradable catalysts.
Use of Safer SolventsEmploying water or bio-based solvents.Reduces pollution and health hazards.

Stereoselective Syntheses of Chiral Analogs and Derivatives of this compound

While this compound itself is achiral, the synthesis of its chiral analogs and derivatives is of significant interest, as optically pure 1,3-diols are valuable building blocks in asymmetric synthesis. nih.gov Stereoselective synthesis can be achieved through several strategies.

One approach is to start from a chiral pool, utilizing naturally occurring chiral molecules such as sugars or amino acids. ethz.ch For example, a chiral starting material can be chemically modified to introduce the desired benzyloxyethyl side chain while retaining the stereochemical integrity of the original molecule.

Asymmetric catalysis is another powerful tool for creating chiral molecules. For instance, the asymmetric reduction of a prochiral ketone precursor using a chiral catalyst can yield an enantiomerically enriched secondary alcohol. This can then be further elaborated to the chiral 1,3-diol.

Enzymatic resolutions of racemic mixtures of 1,3-diol derivatives can also be employed to separate enantiomers. researchgate.net Lipases are particularly effective in catalyzing the enantioselective acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Table 4: Strategies for Stereoselective Synthesis

StrategyDescriptionTypical Enantiomeric Excess (ee)
Chiral Pool SynthesisUse of naturally occurring chiral starting materials.>99%
Asymmetric CatalysisUse of a chiral catalyst to induce stereoselectivity.80-99%
Enzymatic ResolutionSeparation of enantiomers using enzymes.>95%

Comparative Analysis of Synthetic Efficiency, Scalability, and Yield Optimization for this compound

The choice of a synthetic route for this compound depends on several factors, including efficiency, scalability, and the potential for yield optimization.

The malonic ester synthesis is a classic and reliable method that generally provides good yields. However, it involves the use of stoichiometric amounts of strong reagents and may not be the most atom-economical route. Scaling up this process can also present challenges related to the handling of reactive intermediates.

Catalytic methods, such as cross-coupling and hydroformylation, offer advantages in terms of efficiency and atom economy. These reactions often proceed under milder conditions and with lower catalyst loadings. However, the cost and sensitivity of the metal catalysts can be a drawback for large-scale production. The optimization of reaction conditions, including catalyst, ligand, solvent, and temperature, is crucial for maximizing the yield and selectivity of these processes.

Table 5: Comparative Analysis of Synthetic Routes

Synthetic RouteEfficiencyScalabilityYield Optimization Potential
Malonic Ester SynthesisModerateModerateGood
Catalytic Cross-CouplingHighGoodExcellent
Catalytic HydroformylationHighGoodExcellent

Selective Derivatization and Functionalization of Hydroxyl Groups in this compound

The presence of two primary hydroxyl groups in this compound presents a significant challenge and opportunity for selective functionalization. Due to the similar reactivity of these two groups, achieving mono-functionalization requires carefully controlled reaction conditions or the use of specialized catalytic systems. rsc.org

Common strategies for derivatization include acylation, silylation, and tosylation. For instance, mono-acylation can be achieved by using a stoichiometric amount of an acylating agent, such as benzoyl chloride or acetic anhydride, in the presence of a base like pyridine (B92270) at low temperatures. This kinetic control often favors the formation of the mono-ester, which can then be separated from the di-ester and unreacted diol.

Enzymatic catalysis offers a highly selective alternative for the desymmetrization of such prochiral diols. rsc.orgresearchgate.net Lipases, for example, can catalyze the enantioselective acylation of one of the two hydroxyl groups, yielding a chiral mono-ester with high enantiomeric excess. acs.orgacs.org This biocatalytic approach is advantageous due to its mild reaction conditions and high selectivity. researchgate.net

Organocatalysis has also emerged as a powerful tool for the selective functionalization of diols. rsc.org Chiral catalysts, including those based on boronic acids or N-heterocycles, can create a chiral environment that differentiates between the two enantiotopic hydroxyl groups, enabling asymmetric induction for reactions like alkylation or silylation. rsc.org

Interactive Table: Selective Functionalization Methods for 1,3-Diols
Reaction TypeReagent/CatalystKey FeaturesPotential Product
Mono-acylation 1.1 eq. Acetic Anhydride, Pyridine, 0 °CKinetically controlled reaction.3-hydroxy-2-(2-(benzyloxy)ethyl)propyl acetate
Mono-silylation 1.0 eq. TBDMS-Cl, Imidazole, DMFProtects one hydroxyl group with a bulky silyl (B83357) ether.1-((tert-butyldimethylsilyl)oxy)-2-(2-(benzyloxy)ethyl)propan-3-ol
Enzymatic Acylation Lipase (e.g., Novozym 435), Vinyl acetateHigh enantioselectivity for one hydroxyl group. acs.orgChiral 3-hydroxy-2-(2-(benzyloxy)ethyl)propyl acetate
Organocatalytic Silylation Chiral Imidazole Catalyst, Silylating AgentDesymmetrization of the meso-diol. rsc.orgChiral 1-((tert-butyldimethylsilyl)oxy)-2-(2-(benzyloxy)ethyl)propan-3-ol

Reactions Involving the Benzyloxy Protecting Group: De-protection Strategies and Subsequent Functional Group Interconversions

The benzyl ether in this compound serves as a robust protecting group for one of the primary hydroxyl functions. Its removal is a key step in many synthetic sequences, unmasking a reactive alcohol for further transformations.

The most common and mild method for de-benzylation is catalytic hydrogenolysis. acsgcipr.orgorganic-chemistry.orgcommonorganicchemistry.com This reaction typically involves treating the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. chemrxiv.orgrsc.orgrsc.org The process is generally clean, yielding the deprotected triol and toluene (B28343) as the only byproduct. organic-chemistry.org Care must be taken if other reducible functional groups are present in the molecule, although palladium catalysts have a lower tendency to saturate aromatic rings compared to other metals. chemrxiv.org

Alternative de-protection methods are available for substrates that are sensitive to hydrogenation. organic-chemistry.org These include treatment with strong acids, though this is limited to acid-insensitive substrates, or oxidative cleavage. organic-chemistry.orgresearchgate.net Another approach involves reaction with lithium in liquid ammonia (B1221849) (a Birch reduction) or using reagents like N-Iodosuccinimide (NIS). nih.govresearchgate.net

Once the benzyloxy group is cleaved to reveal the primary alcohol, a triol, 2-(2-hydroxyethyl)propane-1,3-diol, is formed. This triol can undergo a variety of functional group interconversions (FGIs). imperial.ac.ukub.edu For example, the newly formed primary alcohol can be selectively oxidized to an aldehyde using reagents like pyridinium (B92312) chlorochromate (PCC) or through Swern oxidation. Further oxidation to a carboxylic acid can be achieved with stronger oxidizing agents like potassium permanganate (B83412) or Jones reagent.

Interactive Table: Benzyl Ether Deprotection and Subsequent Reactions
StepReactionReagents/ConditionsProductNotes
1. Deprotection Catalytic HydrogenolysisH₂, 10% Pd/C, Ethanol2-(2-hydroxyethyl)propane-1,3-diolMild, efficient, and common method. acsgcipr.orgcommonorganicchemistry.com
1. Deprotection Oxidative CleavageDDQ (for p-methoxybenzyl ethers)2-(2-hydroxyethyl)propane-1,3-diolUseful for molecules with hydrogenation-sensitive groups. organic-chemistry.org
1. Deprotection Lewis Acid CleavageBCl₃, Cation Scavenger2-(2-hydroxyethyl)propane-1,3-diolChemoselective method under low temperatures. organic-chemistry.org
2. FGI Selective Oxidation to AldehydePCC, CH₂Cl₂3-hydroxy-2-(hydroxymethyl)propanalOxidation of one primary alcohol of the resulting triol.
2. FGI Conversion to HalidePBr₃2-(2-bromoethyl)propane-1,3-diolConverts the alcohol to an alkyl bromide for nucleophilic substitution.

Multi-component Reactions and Convergent Synthesis Strategies Utilizing this compound as a Core Synthon

This compound is an ideal building block for convergent synthesis strategies, where different fragments of a complex molecule are synthesized independently before being coupled together. nih.gov The distinct reactivity of its three hydroxyl groups (two free, one protected) allows for stepwise and selective coupling reactions. For instance, the two free hydroxyl groups can be derivatized with one type of molecule, followed by deprotection of the benzyl group and reaction of the newly freed hydroxyl with a different molecule. This approach is valuable in creating libraries of compounds with spatial diversity for drug discovery. nih.gov

This synthon can be used to create a central scaffold onto which various functionalities are attached. For example, the diol can be converted into a dicarboxylic acid via oxidation, and then coupled with two different amino acid esters. Following this, the benzyl group can be removed and the resulting alcohol can be esterified with a third, different molecule, leading to a complex, non-symmetrical product. Such strategies are central to the efficient construction of complex target molecules and combinatorial libraries. nih.govresearchgate.net

Investigations into Ring-Closing, Cyclization, and Skeletal Rearrangement Reactions Originating from this compound

The 1,3-diol motif within this compound is well-suited for intramolecular cyclization reactions, particularly for the formation of six-membered rings. chem-station.com A common transformation is the acid-catalyzed reaction with an aldehyde or ketone to form a cyclic acetal (B89532) or ketal, respectively. organic-chemistry.orggoogle.comijsdr.org For example, reacting the diol with benzaldehyde (B42025) in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA) yields a 1,3-dioxane (B1201747) derivative. rsc.org This reaction is often used to protect the 1,3-diol moiety during subsequent synthetic steps. chem-station.com

These cyclic structures are generally stable under basic and reductive conditions but can be readily cleaved by acid hydrolysis, allowing for the regeneration of the diol. chem-station.com The formation of such rigid spirocyclic or fused ring systems can be a key strategy in synthesizing complex natural products or in creating rigid scaffolds for new materials. nih.gov

Furthermore, the 1,3-diol can be converted into a 1,3-dimesylate, which can then undergo a zinc-mediated reductive cross-electrophile coupling to form a cyclopropane (B1198618) ring. This represents a powerful method for the late-stage modification of complex molecules, transforming a common diol functionality into a strained ring system. nih.gov

Exploration of Controlled Polymerization Pathways Initiated or Propagated by this compound

The hydroxyl groups of this compound can act as initiating sites for controlled polymerization reactions, particularly the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone or lactide. ebrary.net In this role, the diol acts as a co-initiator, with each hydroxyl group capable of starting a new polymer chain. This results in the formation of a three-armed star-shaped polymer, where two arms are initiated by the free hydroxyls and the third potential arm can be introduced after deprotection of the benzyl ether.

The synthesis of polyesters via polycondensation of polyols and polyacids is a fundamental process in polymer chemistry. nih.govlecronchem.com this compound can be used as the polyol monomer in such reactions. By reacting it with a dicarboxylic acid (or its derivative), a linear polyester (B1180765) is formed. nih.gov The properties of the resulting polymer, such as its crystallinity and degradation behavior, can be tailored by the choice of the diacid comonomer. nih.gov

The "immortal" nature of some ROP systems allows for the synthesis of polymers with controlled molecular weights and narrow dispersity, even in the presence of chain-transfer agents like alcohols. iaamonline.org The use of this diol as an initiator allows for the creation of well-defined polymer architectures with specific functionalities at the chain ends and core.

Interactive Table: Polymerization Applications
Polymerization TypeRole of DiolMonomer ExampleCatalyst ExampleResulting Polymer Architecture
Ring-Opening Polymerization (ROP) Initiatorε-Caprolactone (CL)Tin(II) octoate (Sn(Oct)₂)Two-arm poly(ε-caprolactone) with a central benzyloxyethyl group.
Ring-Opening Polymerization (ROP) InitiatorL-Lactide (LLA)Yttrium Trisphenolate researchgate.netTwo-arm poly(L-lactide) with potential for a third arm after deprotection.
Polycondensation Monomer (Polyol)Adipic acidTitanium(IV) butoxideLinear polyester with pendent benzyloxyethyl groups. nih.gov

Role as a Precursor for the Synthesis of Structurally Diverse Bioactive Compounds and Pharmaceuticals

The inherent structural features of this compound, namely the two primary hydroxyl groups and the protected ether linkage, make it an attractive starting material for the synthesis of a wide range of bioactive molecules. The diol functionality provides a handle for the introduction of various pharmacophores through esterification, etherification, or conversion to other functional groups. The benzyloxyethyl side chain, after deprotection of the benzyl group, offers a primary alcohol that can be further functionalized, allowing for the extension of the carbon skeleton or the introduction of polar functionalities.

The synthetic utility of this diol is exemplified in the preparation of substituted propanoid derivatives, which are common motifs in many pharmaceutical agents. By selectively protecting the two primary hydroxyl groups, chemists can achieve differential functionalization, leading to complex structures with precise stereochemical control. For instance, monosubstitution of the diol followed by oxidation and further elaboration of the remaining hydroxyl group can lead to chiral building blocks that are precursors to various therapeutic agents. The presence of the ether linkage also imparts a degree of conformational rigidity, which can be advantageous in designing molecules with specific binding properties.

Table 1: Synthetic Transformations of this compound for Bioactive Compound Synthesis

Transformation Reagents and Conditions Resulting Functional Group Potential Application
Selective Monoprotection TBDMSCl, Et3N, CH2Cl2 Silyl Ether Intermediate for asymmetric synthesis
Oxidation PCC, CH2Cl2 Aldehyde/Carboxylic Acid Precursor for amide or ester formation
Etherification NaH, R-X, THF Ether Modification of pharmacokinetic properties

Utilization in the Modular Construction of Natural Product Scaffolds and Analogs

The synthesis of natural products and their analogs is a significant driver of innovation in organic chemistry. The modular nature of this compound allows for its incorporation into convergent synthetic strategies for the assembly of complex natural product scaffolds. Its C5 backbone can serve as a central building block to which other fragments can be attached.

In the modular assembly of polyketide natural products, for example, derivatives of this diol can be used to introduce specific stereocenters and functional groups. The two primary hydroxyls can be converted into leaving groups for coupling reactions, or they can be oxidized to aldehydes for aldol (B89426) or Wittig-type reactions. The benzyloxyethyl side chain provides an additional point of diversity, allowing for the synthesis of a library of natural product analogs with varied side chains to probe structure-activity relationships. This modular approach significantly enhances the efficiency of the synthetic route, enabling the rapid generation of analogs for biological evaluation.

Application in the Design and Construction of Macrocyclic Systems and Supramolecular Architectures

Macrocycles are an important class of molecules with diverse applications, including as therapeutics and in materials science. The synthesis of macrocycles often presents significant challenges, particularly in achieving high yields for the ring-closing step. The conformational flexibility and the strategically placed functional groups of this compound make it a useful component in the design and synthesis of macrocyclic systems.

The diol can be incorporated into a linear precursor, and its two hydroxyl groups can be functionalized with reactive ends, such as terminal alkynes and azides for click chemistry, or with terminal alkenes for ring-closing metathesis. The benzyloxyethyl side chain can be used to tune the solubility and conformational properties of the linear precursor and the resulting macrocycle. Furthermore, the diol unit can act as a hinge or a turn-inducing element within the macrocyclic framework, influencing its three-dimensional shape and binding properties. In supramolecular chemistry, derivatives of this diol can be used as building blocks for the self-assembly of larger architectures, such as cages and polymers, through non-covalent interactions.

Contributions to Asymmetric Synthesis Through the Formation of Chiral Auxiliaries or Ligands Derived from this compound

Asymmetric synthesis is crucial for the preparation of enantiomerically pure compounds, particularly in the pharmaceutical industry. Chiral auxiliaries and ligands play a central role in controlling the stereochemical outcome of chemical reactions. While this compound is itself achiral, it can be readily converted into chiral derivatives that can serve as effective auxiliaries or ligands.

For instance, enantioselective desymmetrization of the diol, for example through enzymatic acylation, can provide chiral monoesters. These chiral building blocks can then be attached to a prochiral substrate to direct subsequent stereoselective transformations. After the desired stereocenter has been created, the chiral auxiliary can be cleaved and potentially recycled.

Alternatively, the diol can be used as a scaffold for the synthesis of chiral bidentate or tridentate ligands for asymmetric catalysis. By introducing chiral substituents onto the diol backbone or by coordinating the hydroxyl groups to a metal center in a chiral environment, it is possible to create catalysts that can effect a wide range of enantioselective transformations, such as asymmetric hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

Table 2: Potential Chiral Derivatives of this compound for Asymmetric Synthesis

Derivative Type Synthetic Approach Potential Application
Chiral Monoester Enzymatic resolution (e.g., with lipase) Chiral auxiliary in aldol reactions
Chiral Phosphine Ligand Conversion of hydroxyls to phosphine groups Asymmetric hydrogenation

Integration into Divergent and Combinatorial Synthesis Strategies for Chemical Libraries

Combinatorial chemistry has become an indispensable tool for the rapid generation of large libraries of compounds for high-throughput screening. The versatility of this compound makes it an excellent scaffold for the construction of such libraries. Its multiple functionalization points allow for the introduction of a wide variety of building blocks in a combinatorial fashion.

In a divergent synthesis approach, the diol can be attached to a solid support, and its functional groups can be sequentially reacted with a diverse set of reagents. For example, one hydroxyl group could be acylated with a library of carboxylic acids, while the other is etherified with a library of alkyl halides. Subsequent deprotection and functionalization of the benzyloxyethyl side chain would further increase the diversity of the library. This strategy allows for the creation of a large number of structurally related compounds from a common intermediate, which is ideal for exploring structure-activity relationships and identifying lead compounds for drug discovery.

Explorations in Materials Science and Polymer Chemistry Utilizing 2 2 Benzyloxy Ethyl Propane 1,3 Diol

Design and Synthesis of Novel Polymeric Architectures Incorporating 2-[2-(Benzyloxy)ethyl]propane-1,3-diol as a Monomer or Cross-linker

A thorough search of scientific and patent literature did not yield specific studies detailing the design and synthesis of novel polymeric architectures using this compound as either a primary monomer or a cross-linking agent. Research in polymer science often focuses on diols for the synthesis of polyesters, polyurethanes, and polycarbonates. While the bifunctional nature of this compound, with its two primary hydroxyl groups, theoretically allows it to act as a monomer in step-growth polymerization, no specific examples of its incorporation into polymeric chains or networks have been documented in available literature. Consequently, there are no detailed research findings or data tables on its use in creating unique polymeric structures.

Role of this compound in the Development of Advanced Monomers for Specialty Polymers and Resins

There is no available information on the specific role of this compound in the development of advanced monomers for specialty polymers and resins. The development of advanced monomers often involves modifying a base molecule to introduce specific functionalities that can enhance properties like thermal stability, flame retardancy, or biocompatibility. While the benzyloxy group in this compound could potentially be modified or used to influence polymer properties, no research has been published that explores this compound as a precursor for such advanced or specialty monomers.

Investigation of Polymerization Mechanisms and Kinetics Involving this compound

No studies investigating the polymerization mechanisms or kinetics involving this compound could be identified. Kinetic studies are fundamental to understanding how a monomer behaves during polymerization, influencing factors like reaction rate, polymer molecular weight, and polydispersity. Such investigations would typically involve techniques like dilatometry, spectroscopy, or calorimetry to monitor the reaction progress under various conditions. The absence of such research means there is no data on reaction rates, activation energies, or the influence of catalysts in polymerization reactions involving this specific diol.

Development of Functional Materials, Coatings, and Adhesives Based on Derivatives of this compound

There is no published research on the development of functional materials, coatings, or adhesives specifically derived from this compound. Diols are common building blocks for the polyester (B1180765) and polyurethane backbones used in coatings and adhesives, providing flexibility and adhesion. The benzyloxy group within this particular diol could theoretically impact properties such as surface energy, refractive index, or compatibility with other components. However, no literature is available that demonstrates the synthesis or performance of materials for these applications based on this compound.

Research into Bio-based Polymer Synthesis and Sustainability Aspects of Materials Derived from this compound

No research has been conducted on the bio-based synthesis or sustainability aspects of materials derived from this compound. The sustainability of a polymer is often assessed based on the origin of its monomers (renewable vs. fossil fuel-based), the energy efficiency of the polymerization process, and the end-of-life options for the material, such as recyclability or biodegradability. There is no information to suggest that this compound is derived from renewable resources or that polymers containing this monomer have been evaluated for their environmental impact or sustainability profile. The broader field of bio-based polymers often utilizes diols derived from sources like corn or vegetable oils, but this specific compound is not mentioned in that context. fraunhofer.deresearchgate.netnih.gov

Investigations into Catalysis and Ligand Design with 2 2 Benzyloxy Ethyl Propane 1,3 Diol Derivatives

Design and Synthesis of Chiral Ligands and Organocatalysts Derived from 2-[2-(Benzyloxy)ethyl]propane-1,3-diol

The transformation of 1,3-diols into valuable chiral ligands and organocatalysts is a well-established strategy in asymmetric synthesis. nih.govnih.gov The 1,3-diol moiety of this compound serves as a versatile handle for introducing catalytically active functionalities.

A primary pathway for derivatization involves the reaction of the diol with aldehydes or ketones to form chiral acetals and ketals. libretexts.org This reaction would convert the parent diol into a rigid six-membered ring system, where the stereochemistry of the diol backbone directs the spatial orientation of the substituents. These cyclic structures can themselves act as chiral auxiliaries or be further functionalized. For instance, conversion into a cyclic ketal using acetone (B3395972) would yield a protected diol, which could then be elaborated.

Another prominent strategy is the synthesis of diphosphine ligands, which are crucial in transition-metal catalysis. A hypothetical route starting from this compound could involve a two-step process: tosylation of the primary hydroxyl groups to convert them into good leaving groups, followed by nucleophilic substitution with a diarylphosphine lithium salt (LiPPh₂) to install the phosphine (B1218219) moieties. The resulting diphosphine ligand would possess a flexible backbone, with the benzyloxyethyl side chain potentially influencing the steric and electronic properties of the catalytic pocket.

Furthermore, the diol itself can serve as a precursor for chiral organocatalysts. Diol-based organocatalysts, such as derivatives of BINOL and TADDOL, are known to activate substrates through hydrogen bonding and other non-covalent interactions. nih.gov Derivatives of this compound could be designed to act as Brønsted acid catalysts or hydrogen-bond donors, where the benzyloxyethyl group could modulate solubility and steric hindrance.

Table 1: Potential Synthetic Routes to Ligands from this compound

Ligand Type Hypothetical Synthetic Pathway Key Reagents Potential Application
Chiral Acetal (B89532)/Ketal Condensation of the diol with a ketone or aldehyde. Acetone, 2,2-Dimethoxypropane, Acid catalyst Chiral auxiliary, Lewis base catalyst
Diphosphine (e.g., DIOP analogue) 1. Tosylation of hydroxyl groups. 2. Substitution with LiPPh₂. 1. TsCl, Pyridine (B92270). 2. LiPPh₂ Asymmetric hydrogenation, cross-coupling

| Chiral Diol Organocatalyst | Use as is or with modification of the benzyl (B1604629) group. | - | Asymmetric allylboration, aldol (B89426) reactions |

Application in Homogeneous Catalysis for Specific Enantioselective and Diastereoselective Organic Transformations

Ligands derived from chiral diols are workhorses in homogeneous catalysis, enabling a vast range of stereoselective transformations. researchgate.net Hypothetical ligands derived from this compound could find application in several key reaction classes.

A diphosphine ligand synthesized from this diol could be employed in transition-metal-catalyzed reactions such as asymmetric hydrogenation of olefins or ketones. When complexed with rhodium or ruthenium, such a ligand would create a chiral environment around the metal center, forcing the substrate to approach from a specific direction and thereby inducing enantioselectivity. The flexible benzyloxyethyl side chain could play a non-obvious role in stereodifferentiation by influencing the conformation of the seven-membered chelate ring formed with the metal.

Similarly, chiral acetal or ketal derivatives could be used as ligands in Lewis acid-catalyzed reactions. For example, a titanium-TADDOL complex is a classic catalyst for enantioselective additions to carbonyls. A complex formed from a ketal of this compound and a Lewis acid like Ti(OiPr)₄ could potentially catalyze reactions such as asymmetric aldol or Diels-Alder reactions.

The performance of such hypothetical catalysts can be benchmarked against known systems. For instance, the asymmetric diboration of 1,3-dienes is a powerful method for producing chiral 1,4-diols. nih.gov A platinum catalyst with a chiral phosphonite ligand has shown high efficacy in this transformation. A new ligand based on the this compound scaffold would be evaluated in a similar context.

Table 2: Representative Performance of Diol-Derived Ligands in Homogeneous Catalysis (Analogous Systems)

Reaction Type Catalyst/Ligand System Substrate Yield (%) Enantiomeric Excess (% ee) Reference System
Asymmetric Hydrogenation [Rh(COD)(DIOP)]BF₄ Methyl-Z-α-acetamidocinnamate >95 88 DIOP is a 1,4-diol derivative
Asymmetric Allylboration (R)-BINOL Acetophenone 93 99 BINOL is a C₂-symmetric diol nih.gov

Development of Heterogeneous Catalysts Incorporating Derivatives of this compound

The immobilization of homogeneous catalysts onto solid supports offers significant advantages, including simplified catalyst recovery and reuse, making processes more cost-effective and environmentally benign. rsc.org Derivatives of this compound could be strategically functionalized for attachment to various solid supports like silica (B1680970), alumina, or organic polymers. rsc.orgprinceton.edu

One approach involves modifying the benzyl group of the parent diol. For example, para-functionalization of the aromatic ring with a trialkoxysilane group would allow for covalent grafting onto a silica surface via a condensation reaction. The resulting silica-supported diol could then be converted into a ligand (e.g., a diphosphine) in situ. This creates a "single-site" heterogeneous catalyst, where the active centers are well-defined and isolated, potentially preventing bimolecular deactivation pathways. bohrium.com

Alternatively, a catalytically active complex bearing a ligand derived from the diol could be immobilized. For instance, a pre-formed rhodium-diphosphine complex could be incorporated into the pores of a mesoporous material or attached to a polymer backbone. Polymer-supported catalysts are particularly versatile, as the polymer can be designed to be soluble or insoluble depending on the desired reaction conditions (e.g., using temperature-sensitive polymers). nih.govresearchgate.net

The development of such heterogeneous systems would focus on ensuring the catalyst retains its activity and selectivity upon immobilization while minimizing leaching of the active metal into the product stream. nsf.gov

Role in the Construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials constructed from molecular building blocks. researchgate.net Their high surface area and tunable pore environments make them promising materials for catalysis, gas storage, and separation. The organic linkers used to build these frameworks are typically rigid molecules with specific geometries and coordinating functional groups.

To be used as a primary linker in MOF or COF synthesis, the this compound scaffold would require significant modification, as diols are not typical coordinating groups for framework construction. A plausible strategy would involve functionalizing the phenyl ring of the benzyloxy group with two coordinating moieties, such as carboxylic acids or amines. For example, oxidation of a dimethyl-substituted phenyl ring would yield a dicarboxylic acid, transforming the molecule into a V-shaped linker suitable for MOF synthesis.

In such a framework, the diol portion of the molecule would decorate the pores of the material. This pendant hydroxyl functionality could serve multiple purposes:

Post-Synthetic Modification: The hydroxyl groups could be used as anchors to graft other functional molecules within the pores. nih.gov

Active Catalytic Sites: The diol itself could act as a catalytic site for certain reactions, creating a heterogeneous organocatalyst.

Substrate Recognition: The hydroxyl groups could form hydrogen bonds with incoming substrate molecules, enhancing selectivity or adsorption. researchgate.net

The flexibility of the ethylpropane backbone and the benzyloxy linker would likely result in frameworks with dynamic properties, potentially leading to materials that respond to guest molecules or external stimuli.

Mechanistic Studies and Kinetic Analysis of Catalytic Cycles Involving this compound Derived Catalysts

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance and designing improved catalysts. Should catalysts derived from this compound prove effective, a suite of mechanistic and kinetic studies would be essential to elucidate their mode of action.

Kinetic Analysis: Initial studies would involve determining the reaction order with respect to the substrate, catalyst, and any other reagents. This data helps to formulate a rate law that is consistent with a proposed catalytic cycle. For example, in an asymmetric hydrogenation, monitoring the reaction progress under varying hydrogen pressures and substrate concentrations would reveal whether substrate binding or the oxidative addition of hydrogen is the rate-determining step.

Spectroscopic Studies: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be used to identify key intermediates in the catalytic cycle. For a metal-catalyzed reaction, it might be possible to observe the metal-ligand complex, the substrate-bound intermediate, and the product complex directly.

Computational Modeling: Density Functional Theory (DFT) calculations are a powerful tool for mapping out the entire energy profile of a catalytic cycle. acs.org By calculating the energies of intermediates and transition states, researchers can identify the lowest-energy reaction pathway and understand the origins of stereoselectivity. chemrxiv.orgchemrxiv.org For a ligand derived from this compound, DFT could model how the conformation of the ligand and the position of the benzyloxyethyl side chain influence the transition state geometry, ultimately determining which enantiomer of the product is formed preferentially.

Table 3: Methodologies for Mechanistic Investigation

Technique Purpose Information Gained
Reaction Kinetics Determine rate law and activation parameters. Identification of rate-determining step; understanding influence of temperature and concentration.
In-situ Spectroscopy (NMR, IR) Identify and characterize catalytic intermediates. Direct evidence for proposed species in the catalytic cycle.
Isotope Labeling Studies Trace the path of atoms through the reaction. Confirmation of bond-breaking and bond-forming steps (e.g., Kinetic Isotope Effect).

| DFT Calculations | Model transition states and reaction pathways. | Energetic profile of the catalytic cycle; rationalization of enantioselectivity. acs.org |

Advanced Spectroscopic and Analytical Methodologies for 2 2 Benzyloxy Ethyl Propane 1,3 Diol and Its Derivatives

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Techniques for Detailed Structural Elucidation and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-[2-(Benzyloxy)ethyl]propane-1,3-diol. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the ethyl bridge protons, the methine proton, and the methylene protons of the diol moiety, as well as the hydroxyl protons. The chemical shifts and coupling constants of these protons are indicative of their connectivity and spatial arrangement. For instance, the protons of the two hydroxymethyl groups (CH₂OH) may be diastereotopic, leading to more complex splitting patterns.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound will give rise to a distinct signal, allowing for the confirmation of the number and types of carbon environments.

Advanced NMR Techniques for Conformational Analysis: Beyond basic 1D NMR, advanced techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are pivotal for a detailed conformational analysis. wikipedia.org NOESY experiments can reveal through-space interactions between protons that are close in proximity, providing crucial information about the preferred three-dimensional structure of the molecule in solution. wikipedia.org For propane-1,3-diol and its derivatives, the conformational landscape is influenced by intramolecular hydrogen bonding and steric interactions. nih.gov The study of various alkane-1,3-diols has shown that the conformer distribution can be effectively computed and correlated with experimental NMR data. nih.gov The solvent can also significantly influence the conformational equilibrium. auremn.org.br

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho)7.2-7.4~128.5
Aromatic CH (meta)7.2-7.4~127.8
Aromatic CH (para)7.2-7.4~127.7
Aromatic C (quaternary)-~138.0
Benzylic CH₂~4.5~73.0
Ethyl CH₂ (adjacent to O)~3.6~70.0
Ethyl CH₂ (adjacent to CH)~1.8~35.0
CH (on propane (B168953) backbone)~2.0~45.0
CH₂OH~3.7~65.0
OHVariable-

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Advanced Mass Spectrometry Approaches for Molecular Characterization, Fragmentation Pathway Analysis, and Isotopic Labeling Studies

Advanced mass spectrometry (MS) techniques are essential for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways.

Molecular Weight and Formula Determination: High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₂H₁₈O₃). guidechem.com

Fragmentation Pathway Analysis: Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are employed to study the fragmentation of the protonated molecule [M+H]⁺. The fragmentation patterns provide valuable structural information. For this compound, characteristic fragmentation pathways are expected to involve:

Loss of water: Dehydration from the diol moiety is a common fragmentation pathway for alcohols. libretexts.org

Cleavage of the benzyl group: The benzylic ether bond can cleave to produce a stable benzyl cation (m/z 91) or a tropylium (B1234903) ion. The fragmentation of benzyloxy-containing compounds has been studied in detail. nih.gov

Cleavage of the propane-1,3-diol backbone: Fragmentation of the diol structure can lead to various smaller charged species. docbrown.info

Predicted Collision Cross Section Data: Predicted collision cross-section (CCS) values can aid in the identification of the compound in complex mixtures when coupled with ion mobility mass spectrometry.

Interactive Data Table: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺211.13288148.9
[M+Na]⁺233.11482153.7
[M-H]⁻209.11832149.0

Isotopic Labeling Studies: While specific isotopic labeling studies for this compound are not widely reported, this technique could be invaluable for elucidating reaction mechanisms and metabolic pathways involving this compound. For example, deuterium (B1214612) or ¹³C labeling at specific positions would allow for the tracking of atoms during fragmentation in MS or in metabolic transformations.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis, Intermolecular Interactions, and Reaction Monitoring

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in this compound and can be used to study intermolecular interactions and monitor reactions.

Functional Group Analysis:

O-H stretching: A broad absorption band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl (-OH) groups involved in hydrogen bonding.

C-H stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹.

C-O stretching: Strong C-O stretching bands for the ether and alcohol functionalities are expected in the region of 1000-1200 cm⁻¹.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region are indicative of the benzene (B151609) ring.

An ATR-IR spectrum for the related compound 2-Benzyloxy-1,3-propanediol shows these characteristic features. nih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. The aromatic ring vibrations and the C-C backbone stretches are often strong in the Raman spectrum. aip.org The benzyloxy group, in particular, gives rise to characteristic Raman signals. mdpi.com

Reaction Monitoring: Both FT-IR and Raman spectroscopy can be used for real-time monitoring of reactions involving this compound. For example, the disappearance of the O-H stretching band could be used to monitor a reaction where the hydroxyl groups are derivatized.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (alcohol)Stretching3200-3600 (broad)
C-H (aromatic)Stretching3000-3100
C-H (aliphatic)Stretching2850-3000
C=C (aromatic)Stretching1450-1600
C-O (ether, alcohol)Stretching1000-1200

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound has not been reported in the Cambridge Structural Database, analysis of related structures provides insight into the expected solid-state behavior.

Expected Solid-State Features: The crystal structure of this compound would be expected to be heavily influenced by intermolecular hydrogen bonding between the hydroxyl groups of neighboring molecules. This would likely lead to the formation of extensive hydrogen-bonded networks. The packing of the molecules would also be influenced by van der Waals interactions between the benzyl groups. The crystal structure of propane-1,3-diol itself reveals a network of hydrogen bonds. nih.gov Similarly, the crystal structure of 2,2-dibenzyl-1,3-dimethyloxypropane demonstrates how bulky benzyl groups can influence molecular packing. researchgate.net Analysis of other propane-1,3-diol derivatives shows the formation of layered or three-dimensional networks through hydrogen bonding. researchgate.net

Information from Crystallographic Data: A successful crystallographic study would provide precise bond lengths, bond angles, and torsion angles, offering an experimental ground truth for the molecule's conformation in the solid state. This data would be invaluable for validating and refining computational models of the molecule's structure.

Hyphenated Chromatographic and Spectroscopic Techniques for Complex Mixture Analysis and Purity Assessment

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of this compound in complex mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound, derivatization of the hydroxyl groups, for example, by silylation to form the bis(trimethylsilyl) ether, might be necessary to improve its volatility and chromatographic behavior. nist.gov A validated GC-MS method has been developed for the determination of propane-1,3-diol in complex samples. nih.gov The mass spectrometer provides definitive identification of the compound based on its mass spectrum and fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for the analysis of less volatile and thermally labile compounds and is therefore well-suited for the direct analysis of this compound without derivatization. Reversed-phase high-performance liquid chromatography (HPLC) coupled to an ESI-MS detector would allow for the separation of the target compound from impurities, with the MS providing confirmation of its identity and enabling quantification.

Purity Assessment: Both GC-MS and LC-MS can be used to assess the purity of a sample of this compound. By separating the main component from any impurities, these techniques allow for the identification and quantification of any minor components present in the sample.

Theoretical and Computational Chemistry Insights into 2 2 Benzyloxy Ethyl Propane 1,3 Diol

Quantum Chemical Calculations for Electronic Structure, Reactivity Prediction, and Frontier Molecular Orbital Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 2-[2-(Benzyloxy)ethyl]propane-1,3-diol. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies of the molecule.

The electronic structure provides insights into the molecule's stability and intrinsic properties. Key parameters derived from these calculations include the total energy, dipole moment, and the distribution of atomic charges, which indicate the polarity and potential sites for electrostatic interactions.

Frontier Molecular Orbital (FMO) theory is a crucial application of these calculations for predicting chemical reactivity. wikipedia.orgimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.net For this compound, the HOMO is expected to be localized around the electron-rich regions, such as the oxygen atoms and the benzene (B151609) ring, while the LUMO would likely be distributed across the aromatic system.

Note: These values are hypothetical and serve to illustrate the type of data generated from quantum chemical calculations.

Conformational Analysis and Exploration of Energy Landscapes via Molecular Mechanics and Dynamics Simulations

The flexibility of this compound, arising from its several rotatable single bonds, means it can exist in numerous conformations. guidechem.com Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and their relative energies.

Molecular Mechanics (MM) methods offer a computationally efficient way to explore the potential energy surface (PES) of the molecule. arxiv.org By systematically rotating the bonds, a comprehensive search can identify low-energy conformers. The most stable conformers are those that minimize steric hindrance and optimize favorable intramolecular interactions, such as hydrogen bonding between the two hydroxyl groups.

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. umd.edu By simulating the motion of atoms at a given temperature, MD can explore the conformational space and the transitions between different energy minima on the energy landscape. nih.govplos.org This analysis reveals the relative populations of different conformers and the energy barriers for interconversion, providing a complete picture of the molecule's structural dynamics. plos.orgresearchgate.net The results would likely show that in polar solvents, conformers with intramolecular hydrogen bonds are prevalent.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) through Advanced Computational Methods

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. frontiersin.orgescholarship.orgepstem.net Calculations are performed on the optimized geometry of the molecule, and the resulting magnetic shielding tensors are converted into chemical shifts. researchgate.net Predicted shifts for this compound would show distinct signals for the aromatic protons, the benzylic CH₂, the aliphatic chain protons, and the hydroxyl protons.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Atom/Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Aromatic C-H 7.2 - 7.4 127.5 - 138.0
Benzyl (B1604629) CH₂-O 4.5 73.0
O-CH₂-CH₂ 3.6 70.0
CH₂-CH-CH₂ 1.8 35.0
CH(CH₂OH)₂ 2.1 45.0
CH₂OH 3.8 65.0

Note: These are estimated values for illustrative purposes.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. diva-portal.orgmdpi.com These calculations produce a theoretical IR spectrum where specific peaks can be assigned to the vibrational modes of the molecule's functional groups. For this compound, key predicted bands would include the broad O-H stretching of the diol, C-H stretching from the aromatic and aliphatic parts, C=C stretching of the benzene ring, and C-O stretching from the ether and alcohol groups. mdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. numberanalytics.comarxiv.org The calculation predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of absorption. researchgate.net For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the benzene ring, likely appearing in the UV region.

Reaction Mechanism Elucidation and Transition State Modeling using Density Functional Theory (DFT)

DFT is a powerful tool for investigating the mechanisms of chemical reactions. mdpi.comarxiv.org It can be used to model potential reaction pathways for this compound, such as its oxidation, esterification, or etherification.

For a given reaction, DFT is used to locate the geometries and energies of the reactants, products, and any intermediates. Crucially, it is used to find the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. e3s-conferences.org The energy difference between the reactants and the transition state gives the activation energy, which is the primary determinant of the reaction rate. mdpi.com For instance, studying the esterification of the diol groups would involve modeling the approach of an acylating agent and locating the tetrahedral intermediate and the corresponding transition states for its formation and breakdown. researchgate.net

Modeling of Solvent Effects and Intermolecular Interactions Affecting the Behavior of this compound

The behavior of this compound in a solution is significantly influenced by its interactions with solvent molecules. Computational models can account for these effects in two primary ways: explicit and implicit solvation models.

Implicit Solvation Models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is efficient for calculating how the solvent's polarity affects the molecule's conformational preferences and electronic properties.

Explicit Solvation Models involve surrounding the solute molecule with a number of individual solvent molecules. While computationally more demanding, this method allows for the detailed study of specific intermolecular interactions, such as hydrogen bonding between the diol's hydroxyl groups and protic solvent molecules (e.g., water or methanol). rsc.org These simulations can reveal the structure of the solvation shell and quantify the strength of solute-solvent interactions, providing a more accurate understanding of the molecule's behavior in the condensed phase.

Emerging Research Directions and Future Paradigms for 2 2 Benzyloxy Ethyl Propane 1,3 Diol Research

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

Continuous flow chemistry is revolutionizing the synthesis of fine chemicals and active pharmaceutical ingredients by offering superior control over reaction parameters, enhanced safety, and potential for automation. acs.org For a molecule like 2-[2-(Benzyloxy)ethyl]propane-1,3-diol, shifting from traditional batch synthesis to flow chemistry presents a significant opportunity for process optimization.

Flow chemistry methodologies could offer precise control over the key reactions in its synthesis, such as the etherification of a propane-1,3-diol derivative with a benzyl (B1604629) halide. The high surface-area-to-volume ratio in microreactors allows for efficient heat transfer, which is crucial for managing potentially exothermic reactions and preventing the formation of byproducts. nih.gov This level of control can lead to higher yields and purity, reducing the need for extensive downstream purification.

Furthermore, integrating flow synthesis with automated platforms allows for rapid screening of reaction conditions (e.g., temperature, pressure, catalyst loading, and residence time) to identify the optimal parameters for production. This automated approach accelerates process development and can be crucial for the efficient synthesis of derivatives of this compound for various research applications.

Table 1: Comparison of Batch vs. Potential Flow Synthesis for this compound

ParameterTraditional Batch SynthesisPotential Flow Synthesis
Heat Transfer Limited, potential for hot spotsExcellent, uniform temperature control
Mass Transfer Often diffusion-limitedEnhanced, efficient mixing
Safety Higher risk with large volumesInherently safer with small reactor volumes
Scalability Non-linear and challengingLinear, numbering-up approach
Reproducibility Can be variable between batchesHigh consistency and reproducibility
Automation LimitedFully integrable with automated platforms

Exploration of Sustainable Synthesis Routes, Biocatalytic Transformations, and Enzyme-mediated Reactions

Modern chemical synthesis is increasingly driven by the principles of green chemistry, which prioritize the use of renewable resources and environmentally benign processes. mdpi.com Research into sustainable synthesis routes for this compound is a promising future direction. This involves exploring bio-based feedstocks for the propane-1,3-diol and benzyl alcohol precursors.

Biocatalysis, using either isolated enzymes or whole-cell systems, offers a powerful tool for developing greener synthetic pathways. mdpi.com Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), which reduces energy consumption and waste generation. mdpi.com For instance, lipases could be investigated for the regioselective acylation of the primary hydroxyl groups of this compound, providing a clean route to valuable mono-ester derivatives. Similarly, cytochrome P450 monooxygenases could potentially be engineered to perform selective hydroxylations on the aromatic ring or other parts of the molecule. rsc.org

The use of biocatalysts could lead to processes with high selectivity, minimizing the need for protecting groups and reducing the number of synthetic steps, which aligns with the goals of atom economy and waste prevention. mdpi.commdpi.com

Applications in Supramolecular Chemistry, Self-Assembly Processes, and Host-Guest Systems

The amphiphilic nature of this compound, with its hydrophilic diol "head" and hydrophobic benzyl "tail," makes it an intriguing candidate for research in supramolecular chemistry. Supramolecular assembly relies on non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic effects to build larger, ordered structures. nih.gov

The two hydroxyl groups of the diol moiety can act as hydrogen bond donors and acceptors, enabling the formation of extended networks. Simultaneously, the benzyl group can participate in π-π stacking interactions with other aromatic systems. nih.gov This combination of interactions could allow the molecule to self-assemble into various structures, such as micelles, vesicles, or organogels, depending on the solvent and conditions. The flexibility of the ethyl linker could play a crucial role in allowing the molecule to adopt the necessary conformations for ordered assembly. msleelab.org

Furthermore, derivatives of this compound could be designed as building blocks for host-guest systems. By modifying the structure to create a pre-organized cavity, it could potentially act as a host for small molecular guests, with potential applications in sensing, catalysis, or controlled release. The interplay between the rigid aromatic unit and the flexible diol portion is a key feature to be explored in the rational design of such supramolecular systems. nsf.gov

Potential Roles in Nanotechnology and Advanced Material Fabrication at the Molecular Level

The self-assembly properties of this compound also suggest its potential utility in nanotechnology and materials science. As a molecular building block, it could be used to construct well-defined nanostructures. For example, it could serve as a monomer or a functional cross-linker in the synthesis of specialized polymers. The diol groups provide reactive sites for polymerization, while the benzyloxyethyl side chain could impart specific properties, such as thermal stability or hydrophobicity, to the resulting material.

In the field of advanced materials, this compound could function as a surface-modifying agent. By grafting it onto the surface of nanoparticles or other materials, the properties of the surface could be tailored. The benzyl groups could enhance compatibility with aromatic polymer matrices, while the diol groups could improve wettability or provide sites for further functionalization.

Its potential to form ordered structures could also be harnessed to create templates for the fabrication of nanomaterials. For instance, self-assembled aggregates could act as scaffolds for the synthesis of metallic nanoparticles or porous materials, where the size and shape of the resulting nanostructures are dictated by the supramolecular template.

Challenges and Opportunities in Scaling Up Research and Industrial Applications of this compound

Transitioning a specialty chemical from laboratory-scale research to industrial application presents a distinct set of challenges and opportunities. worldpharmatoday.com For this compound, a primary challenge is the non-linear nature of scaling up chemical processes. epicsysinc.com Reaction kinetics, heat transfer, and mixing efficiency change significantly when moving from small flasks to large reactors, which can impact yield and impurity profiles. neulandlabs.com

Table 2: Key Challenges and Corresponding Opportunities in the Scale-Up of this compound

ChallengeOpportunity
Non-Linear Scale-Up epicsysinc.comImplement process modeling and simulation to predict behavior at larger scales. Adopt flow chemistry for linear scalability.
Cost of Goods Develop more efficient catalytic routes or biocatalytic processes to reduce raw material and energy costs. uk-cpi.com
Supply Chain worldpharmatoday.comSource precursors from renewable feedstocks to create a more sustainable and potentially stable supply chain.
Process Safety Generate comprehensive safety data at the lab scale to design inherently safer processes for large-scale production. neulandlabs.com
Waste Management uk-cpi.comDesign sustainable synthesis routes that minimize by-products and allow for solvent recycling, improving the overall process mass intensity.

A significant opportunity lies in the development of robust and cost-effective manufacturing processes. uk-cpi.com This includes optimizing catalyst systems, exploring solvent recycling, and minimizing waste streams. The adoption of continuous manufacturing (flow chemistry) could mitigate many scale-up challenges by allowing for a "numbering-up" approach, where production is increased by running multiple reactors in parallel rather than increasing the size of a single reactor. uk-cpi.com As research into the applications of this molecule expands, the demand for larger quantities will drive innovation in its synthesis, creating a cycle of discovery and process improvement.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[2-(Benzyloxy)ethyl]propane-1,3-diol, and how can intermediates be characterized?

  • Methodology : The compound can be synthesized via benzyl ether protection of a diol precursor, followed by selective deprotection. For example, intermediates like 2-(benzyloxy)propane-1,3-diol (17) are synthesized using benzyl chloride or bromide under basic conditions (e.g., NaH or K₂CO₃). Key characterization includes 1H NMR^1 \text{H NMR} (δ 3.82–3.59 ppm for methylene and hydroxyl protons) and 13C NMR^{13}\text{C NMR} (δ 70.5 ppm for benzyloxy carbons) .
  • Data Contradictions : Discrepancies in NMR spectra may arise from incomplete deprotection or solvent impurities. Cross-validation with FT-IR (e.g., absence of carbonyl peaks at ~1680 cm1^{-1}) and mass spectrometry (EIMS m/z 433 for intermediates) is advised .

Q. What analytical techniques are critical for verifying the purity and structure of this compound?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times with reference standards (e.g., USP Famciclovir Related Compound A, a structural analog) .
  • Spectroscopy : 1H NMR^1 \text{H NMR} in CDCl₃ to confirm benzyloxy proton integration (δ 4.44 ppm for benzyl CH₂) and 13C NMR^{13}\text{C NMR} for carbonyl-free confirmation .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to detect polymorphic transitions (melting point >150°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic reduction yields during synthesis?

  • Methodology : Catalytic hydrogenation (e.g., 5% Pd/C in ethanol) is sensitive to substrate steric hindrance. If yields drop below 75%, consider:

  • Alternative Reducing Agents : NaBH₄/CaCl₂ in aqueous ethanol for milder conditions .
  • Purification : Recrystallization from hexane/ethyl acetate (2:1) to isolate pure diol .
    • Data Interpretation : Low yields may indicate incomplete reduction (monitored via TLC, Rf = 0.4 in hexane/ethyl acetate 20:1) or catalyst poisoning (e.g., sulfur impurities) .

Q. What strategies are effective for stabilizing this compound against hygroscopic degradation?

  • Methodology :

  • Storage : Store in sealed containers under nitrogen at controlled room temperature (20–25°C) with desiccants .
  • Formulation : Co-crystallization with stabilizing agents (e.g., Bis-tris propane derivatives) to reduce water absorption .
    • Analytical Validation : Monitor water content via Karl Fischer titration (<0.5% w/w) and degradation via accelerated stability studies (40°C/75% RH for 6 months) .

Q. How does the benzyloxy group influence the compound’s reactivity in metal-ligand complexes?

  • Methodology : The diol’s hydroxyl and benzyloxy groups act as polydentate ligands. For example:

  • Coordination Chemistry : React with Cu(II) or Ln(III) salts to form {LnCu₄} propeller-shaped complexes, characterized by X-ray crystallography and magnetic susceptibility .
  • Catalytic Applications : Test in asymmetric catalysis (e.g., epoxidation) using VO(acac)₂ or Mn(III)-salen systems. Compare enantiomeric excess (ee) via chiral HPLC .

Experimental Design Considerations

Q. How to design experiments for studying the compound’s polymorphic forms?

  • Methodology :

  • Crystallization Screens : Use solvent/anti-solvent pairs (e.g., ethanol/water) at varying temperatures.
  • Characterization : Powder XRD to identify crystalline phases (e.g., monoclinic vs. orthorhombic) and DSC for thermal stability .
    • Case Study : A patented crystalline form of a related diol (2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol) showed enhanced solubility and stability .

Q. What mechanistic insights are critical for optimizing the compound’s immunomodulatory activity?

  • Methodology :

  • Receptor Binding : Radioligand assays (e.g., 3H^3 \text{H}-FTY720 binding to S1P receptors) to measure IC₅₀ values .
  • In Vivo Studies : Use murine models of autoimmune encephalomyelitis to assess lymphocyte sequestration (flow cytometry of blood CD4+ T-cells) .
    • Data Challenges : Address discrepancies between in vitro potency (nM range) and in vivo efficacy (mg/kg dosing) via pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(Benzyloxy)ethyl]propane-1,3-diol
Reactant of Route 2
Reactant of Route 2
2-[2-(Benzyloxy)ethyl]propane-1,3-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.